molecular formula C27H30N2O2 B4648888 N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide

N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide

Cat. No. B4648888
M. Wt: 414.5 g/mol
InChI Key: XCBHERSQSBMEJI-UHFFFAOYSA-N
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Description

N-(4-heptylbenzoyl)-4-biphenylcarbohydrazide, also known as HBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HBC is a type of liquid crystal material that exhibits unique properties, including high thermal stability, low melting point, and excellent compatibility with other materials.

Mechanism of Action

The mechanism of action of N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide is not fully understood, but it is believed to involve the interaction of the N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide molecule with other materials, including other liquid crystal molecules and electron acceptors. This interaction results in the formation of ordered structures, which exhibit unique optical and electronic properties.
Biochemical and Physiological Effects:
While there is limited research on the biochemical and physiological effects of N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide, studies have shown that N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide-based materials exhibit low toxicity and excellent biocompatibility, making them ideal candidates for use in various biomedical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide is its excellent compatibility with other materials, which makes it easy to incorporate into various experimental setups. However, N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide-based materials can be challenging to synthesize and purify, making them less accessible to researchers who do not have expertise in organic synthesis.

Future Directions

There are several future directions for research on N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide, including the development of new synthesis methods that are more efficient and cost-effective, the exploration of new applications for N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide-based materials in various fields, and the investigation of the biochemical and physiological effects of N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide in more detail. Additionally, there is a need for more research on the potential environmental impact of N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide-based materials, as well as their long-term stability and durability.

Scientific Research Applications

N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide has been extensively studied for its potential applications in various fields, including optoelectronics, liquid crystal displays, and organic photovoltaics. N'-(4-heptylbenzoyl)-4-biphenylcarbohydrazide-based materials have been shown to exhibit excellent charge transport properties, high thermal stability, and good solubility, making them ideal candidates for use in various electronic devices.

properties

IUPAC Name

4-heptyl-N'-(4-phenylbenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-2-3-4-5-7-10-21-13-15-24(16-14-21)26(30)28-29-27(31)25-19-17-23(18-20-25)22-11-8-6-9-12-22/h6,8-9,11-20H,2-5,7,10H2,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBHERSQSBMEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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